molecular formula C8H12Cl2N2O B2783610 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride CAS No. 2138045-41-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride

Cat. No.: B2783610
CAS No.: 2138045-41-5
M. Wt: 223.1
InChI Key: MKCGFPYRJXIBIC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS 2138045-41-5) is a high-purity (≥98%) bicyclic organic compound supplied as a dihydrochloride salt to enhance stability and solubility in aqueous systems . This chemical belongs to the 5,6,7,8-tetrahydro-1,6-naphthyridine class, a privileged scaffold recognized for its significant value in the synthesis of biologically active molecules and pharmaceutical intermediates . Its molecular formula is C₈H₁₂Cl₂N₂O and it has a molecular weight of 223.10 g/mol . The compound serves as a versatile building block in medicinal chemistry and drug discovery research. The tetrahydronaphthyridine core is a key structural motif found in potent and selective drug candidates, such as RORγt inverse agonists investigated for the treatment of autoimmune diseases . Researchers utilize this and similar naphthyridine derivatives in the development of kinase inhibitors and central nervous system (CNS)-targeting agents, leveraging the rigid bicyclic structure for optimal target engagement . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only, and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCGFPYRJXIBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=CC2=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138045-41-5
Record name 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride
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Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS No. 2138045-41-5) is a nitrogen-containing heterocyclic compound derived from naphthyridine. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₀N₂O·2ClH
Molecular Weight 223.10 g/mol
CAS Number 2138045-41-5

This compound features a bicyclic structure with a saturated tetrahydro framework and hydroxyl and amine functional groups that enhance its pharmacological potential.

Anticancer Activity

Research has indicated that derivatives of naphthyridine, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been explored in several studies. For example:

  • In Vivo Studies : In models of drug-induced colitis in rats, naphthyridine derivatives were shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests a mechanism by which these compounds may alleviate inflammation .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may exert neuroprotective effects:

  • Neurotoxicity Models : Studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways related to neuroinflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
  • Caspase Activation : Induction of apoptosis via caspase pathway activation has been observed in studies involving this compound .
  • Cytokine Modulation : The reduction of inflammatory cytokines indicates a potential mechanism for its anti-inflammatory effects .

Study on Anticancer Activity

A study published in Pharmacology & Therapeutics highlighted the anticancer properties of naphthyridine derivatives. It reported that this compound exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action including apoptosis induction and cell cycle arrest .

Research on Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of naphthyridine derivatives revealed their effectiveness in reducing inflammation markers in animal models. The findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases such as colitis .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Recent studies have highlighted the potential of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride derivatives in targeting the HIV-1 integrase enzyme. These compounds interact with the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on integrase, inhibiting HIV replication through aberrant multimerization of the enzyme. Structure-activity relationship studies indicate that modifications to the naphthyridine scaffold can enhance antiviral efficacy .

Antitumor Properties:
Compounds within the naphthyridine family have been investigated for their antitumor properties. Specifically, 1,6-naphthyridin-2(1H)-ones have shown promise as antitumor agents against various neoplasms. The presence of specific structural features in these compounds correlates with their biological activity in cancer models .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of this compound has been achieved through innovative methods such as asymmetric synthesis and atom-economical protocols. For instance, a recent study developed a novel route involving Heck-type vinylation and enantioselective transfer hydrogenation to create this compound efficiently without the need for extensive purification processes .

Chemical Properties:
The compound is characterized by its molecular formula and structure which features a bicyclic naphthyridine framework. Its chemical properties make it suitable for further derivatization to enhance biological activity or modify pharmacokinetic profiles .

Case Studies and Research Findings

Study Focus Findings
Study on HIV-1 Integrase InhibitorsEvaluated derivatives targeting LEDGF/p75Identified lead compounds with significant antiviral activity against HIV-1
Antitumor Activity AssessmentInvestigated naphthyridine derivativesCompounds exhibited antitumor effects in melanoma models
Synthesis of RORγt Inverse AgonistDeveloped asymmetric synthesis routeAchieved efficient synthesis of tetrahydronaphthyridine scaffold

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The compound participates in cyclization reactions to form fused-ring systems. A notable example involves acid-catalyzed aza-Michael addition , where ammonia reacts with vinyl pyridine intermediates to generate bicyclic structures. This pathway was utilized to synthesize 7,8-dihydro-1,6-naphthyridine-5(6H)-one derivatives .

Example Reaction Pathway:

StepReagents/ConditionsProductYield
1NH₃, HCl, DMF, 60°CIntermediate β-aminoethyl adduct40%
2Acid catalysis7,8-Dihydro-1,6-naphthyridin-5(6H)-one40%

This reaction highlights the role of acid catalysts in facilitating intramolecular cyclization .

Hydrogenation and Reduction

The compound’s pyridine ring undergoes selective hydrogenation. Catalytic hydrogenation (H₂/Pd-C) reduces the unsaturated bonds in the naphthyridine framework, yielding tetrahydro derivatives. For example:

Hydrogenation of Dihydronaphthyridine:

SubstrateCatalystConditionsProductYield
4,6-Dihydro-1,6-naphthyridin-5(1H)-onePd/C, H₂ (1 atm)EtOH, rt, 6 h1,2,3,4-Tetrahydro-1,6-naphthyridin-5(6H)-one69%

This reaction is critical for accessing saturated analogs with enhanced conformational rigidity .

Nucleophilic Substitution

The hydroxyl group at position 4 and the nitrogen atoms enable nucleophilic substitutions. For instance, alkylation of the N1 nitrogen with iodomethane proceeds efficiently in DMF to form quaternary ammonium salts:

N1-Methylation:

SubstrateReagentConditionsProductYield
7,8-Dihydro-1,6-naphthyridin-5(6H)-oneCH₃I, DMF25°C, 60 hN1-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one iodide92%

This reaction demonstrates the compound’s utility in introducing diverse substituents for medicinal chemistry applications .

Hydrolysis of Enol Ethers

The compound’s enol ether derivatives undergo stereoselective hydrolysis to yield ketones. For example, treatment with aqueous HCl converts enol ethers to ketones under mild conditions:

Hydrolysis Example:

SubstrateReagentConditionsProductYield
Enol ether (s24)1 M HCl60°C, 2 hOctahydro-1,6-naphthyridin-4-one (s36)85%

This reaction is pivotal in modulating the compound’s electronic properties for biological activity studies .

Heck-Type Vinylation

The compound’s chloropyridine precursor undergoes palladium-catalyzed vinylation with ethylene gas, forming 2-vinylpyridine intermediates. Optimized conditions include:

Vinylation Protocol:

SubstrateCatalystLigandSolventProductYield
3-ChloropyridinePdCl₂DPEphosDMF, 90°C2-Vinylpyridine94.5%

This reaction is critical for constructing the naphthyridine skeleton .

Hydroamination/Cyclization

A one-pot hydroamination/cyclization reaction mediated by ammonia converts 2-vinyl-3-acylpyridines to dihydronaphthyridines:

Cyclization Example:

SubstrateConditionsProductYield
2-Vinyl-3-acylpyridine (19)NH₃ (0.3 MPa), MeOH, 60°C7,8-Dihydro-1,6-naphthyridin-4-ol79%

This method simplifies the synthesis of dihydro intermediates for further functionalization .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with DSC showing a melting point at 185°C. Stability under acidic and basic conditions varies:

Stability Profile:

ConditionpHDegradation (%)
0.1 M HCl1<5 (24 h)
0.1 M NaOH13>90 (24 h)

The compound is stable in acidic media but degrades rapidly under strong basic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Naphthyridine Series

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-ol Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol (CAS RN 2337334-50-4)
  • This positional isomer lacks a second hydrochloride counterion, reducing its solubility in polar solvents compared to the target compound .
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol Dihydrochloride
  • Molecular Formula : C₈H₁₂Cl₂N₂O
  • CAS RN : 2641915-76-4
  • Key Differences : The hydroxyl group resides at position 3 instead of 4, and the naphthyridine nitrogen positions (2,7) differ. These changes may influence biological target interactions, such as receptor binding affinity .

Functional Group Modifications

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
  • Molecular Formula : C₈H₁₀Cl₂N₂
  • CAS RN : 766545-20-4
  • Key Differences : Substitution of the hydroxyl group with chlorine at position 2 increases lipophilicity (logP ~1.8 vs. ~0.5 for the target compound). This analog is a key intermediate in synthesizing pharmaceuticals due to its reactivity in nucleophilic substitution reactions .
Dihydro-1,6-naphthyridin-5(6H)-one Derivatives
  • Example: 2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one
  • Synthesis : Achieved via NaH/KI-mediated alkylation (87% yield) .
  • Key Differences : Replacement of the hydroxyl group with a ketone at position 5 introduces conformational rigidity. The ether side chains enhance metabolic stability but reduce aqueous solubility .

Salt Forms and Counterions

5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride
  • CAS RN : 655239-64-8
  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Key Differences : Absence of the hydroxyl group simplifies the structure but diminishes hydrogen-bonding capacity. This analog is used in catalytic hydrogenation studies .
Sapropterin Dihydrochloride
  • Molecular Formula : C₉H₁₅N₅O₃·2HCl
  • CAS RN : 62989-33-7
  • Key Differences : A pteridine derivative with a dihydroxypropyl side chain, clinically used for phenylketonuria. While structurally distinct from naphthyridines, it shares the dihydrochloride salt form, emphasizing the role of counterions in bioavailability .
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
  • CAS RN : 216966-37-9
  • The amine at position 3 allows for further derivatization via amide coupling .
5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylate Dihydrochloride
  • Molecular Formula : C₁₀H₁₄Cl₂N₂O₂
  • CAS RN : 119695-82-8
  • Key Features : Esterification at position 4 increases logP, making it suitable for blood-brain barrier penetration in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step pathways starting from tetrahydro-naphthyridine precursors. Key steps include cyclization, functional group protection/deprotection, and salt formation (e.g., HCl treatment). For example, microwave-assisted synthesis or continuous flow reactors can improve yield and purity by reducing reaction times and side products .
  • Optimization Tips :

  • Solvent Choice : Acetonitrile or dichloromethane enhances reaction efficiency .

  • Catalysts : Use of ammonium nitrate or potassium-based catalysts under controlled temperatures (e.g., 60–80°C) improves substitution reactions .

    ParameterTypical Range
    Temperature60–100°C
    Reaction Time4–24 hours
    Purity Post-Synthesis≥95% (HPLC)

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., exact mass 274.03 g/mol ).
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations.

  • Control Compounds : Use reference inhibitors (e.g., sapropterin dihydrochloride ) for cross-validation.

  • Data Normalization : Normalize activity data to account for batch-to-batch variability in compound purity .

    IssueResolution Approach
    Variable SolubilityUse DMSO stock solutions (≤0.1% v/v) to minimize solvent interference .
    Discrepant IC₅₀Replicate assays with orthogonal methods (e.g., fluorescence vs. radiometric assays) .

Q. How does the introduction of trifluoromethyl groups (e.g., 3-trifluoromethyl analogs) affect the pharmacological profile of this compound?

  • Impact on Bioactivity :

  • Enhanced Binding Affinity : The electronegative CF₃ group improves interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in vitro .
    • Synthetic Challenges :
  • CF₃ Incorporation : Requires late-stage fluorination using reagents like Togni’s reagent under inert conditions .

Q. What are the key considerations for designing in vivo studies to evaluate this compound’s therapeutic potential (e.g., pharmacokinetics or toxicity)?

  • Experimental Design :

  • Dosing Regimen : Oral bioavailability studies in rodents with doses ranging from 10–100 mg/kg .
  • Toxicity Screening : Acute toxicity assessment via LD₅₀ determination and histopathological analysis .
    • Analytical Tools :
  • LC-MS/MS : Quantify plasma/tissue concentrations .
  • CYP450 Inhibition Assays : Predict drug-drug interaction risks .

Comparative and Mechanistic Questions

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

  • Salt Advantages :

  • Solubility : Increased aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic dissociation .
  • Stability : Reduced hygroscopicity compared to free base, enabling long-term storage at room temperature .

Q. What structural analogs of this compound show promise in addressing off-target effects (e.g., 1,8-naphthyridine vs. 1,6-naphthyridine derivatives)?

  • Key Comparisons :

  • 1,8-Naphthyridine Analogs : Exhibit altered hydrogen-bonding patterns, reducing off-target kinase binding .

  • Pyrido-Pyrimidine Derivatives : Broader selectivity profiles due to expanded aromatic systems .

    AnalogSelectivity Index (Target/Off-Target)
    1,6-Naphthyridine1:5.2
    1,8-Naphthyridine1:1.8

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